Rehmaionoside A
Overview
Description
Rehmaionoside A is an iridoid glycoside compound primarily found in the roots of Rehmannia glutinosa, a perennial plant belonging to the family Scrophulariaceae. This compound is known for its various pharmacological properties, including anti-inflammatory, neuroprotective, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rehmaionoside A can be synthesized through the extraction of Rehmannia glutinosa roots. The process involves several steps, including drying, grinding, and solvent extraction. The iridoid glycosides are then isolated using chromatographic techniques such as high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Rehmannia glutinosa roots. The roots are harvested, cleaned, and processed to extract the iridoid glycosides. The extraction process is optimized to ensure high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Rehmaionoside A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of iridoid glycosides.
Biology: Investigated for its role in modulating immune responses and protecting neuronal cells.
Medicine: Explored for its potential in treating inflammatory diseases, neurodegenerative disorders, and enhancing immune function.
Industry: Utilized in the development of herbal supplements and traditional medicine formulations
Mechanism of Action
Rehmaionoside A exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.
Neuroprotective Action: Protects neuronal cells from oxidative stress and apoptosis.
Immunomodulatory Action: Modulates the activity of immune cells and enhances immune responses
Comparison with Similar Compounds
Rehmaionoside A is unique among iridoid glycosides due to its specific structure and pharmacological properties. Similar compounds include:
Catalpol: Another iridoid glycoside found in Rehmannia glutinosa, known for its neuroprotective and anti-inflammatory effects.
Rehmaionoside D: A structurally similar compound with comparable pharmacological activities
This compound stands out due to its specific molecular interactions and higher potency in certain biological activities.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3S)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12+,13+,14-,15+,16-,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICINSKFENWFTQI-UNYLSTHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Rehmaionoside A?
A1: Studies suggest that this compound possesses several biological activities, including:
- Nourishing Yin: In traditional Chinese medicine, "yin deficiency" refers to a state of imbalance in the body. this compound has been shown to alleviate symptoms associated with yin deficiency in animal models [, ].
- Immune Modulation: Research indicates this compound can enhance both humoral and cellular immune function. Specifically, it increased serum hemolysin levels and enhanced delayed-type hypersensitivity (DTH) in mice models [].
- Leukogenic and Antiemetic Effects: this compound demonstrated the ability to increase white blood cell, red blood cell, and platelet counts in mice with cyclophosphamide-induced leukopenia, suggesting potential leukogenic and antiemetic properties [].
Q2: How does this compound exert its effects on yin deficiency?
A2: While the exact mechanisms are still under investigation, studies indicate that this compound may impact the cAMP/cGMP signaling pathway. In mice models of yin deficiency, this compound significantly reduced plasma cAMP levels and the cAMP/cGMP ratio [, ]. This suggests a potential role in modulating cellular signaling pathways associated with yin deficiency.
Q3: What is known about the distribution of this compound within the Rehmannia glutinosa plant?
A3: Research has shown that the concentration of this compound varies within the Rehmannia glutinosa root. Notably, the non-radial striations of the root contain a higher content of this compound compared to the radial striations []. This highlights the importance of considering plant part and variety when studying the compound's activity.
Q4: Has this compound been identified in any traditional Chinese medicine formulations?
A4: Yes, HPLC-ESI-MS analysis detected this compound (or its isomer, Rehmaionoside B) in the total glycosides extracted from Jinkuishenqi pill, a traditional Chinese medicine formulation []. This suggests its potential contribution to the overall therapeutic effects of the formulation.
Q5: What other compounds are often found alongside this compound in Rehmannia glutinosa?
A5: Several other notable compounds are frequently isolated from Rehmannia glutinosa, often in conjunction with this compound. These include:
Q6: Are there analytical methods available to quantify this compound in plant material or formulations?
A6: Yes, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as PDA or ELSD, is commonly employed for the quantification of this compound in Rehmannia glutinosa samples and traditional Chinese medicines containing this herb [, , ]. These methods allow for the separation and identification of this compound from other compounds, enabling researchers to assess its content and quality.
Q7: Have any studies explored the impact of processing on this compound content in Rehmannia glutinosa?
A7: Research indicates that the processing of Rehmannia glutinosa can influence the levels of this compound. One study utilized HPLC to compare this compound and D content in fresh, unprocessed, and processed samples of Rehmannia glutinosa []. This highlights the importance of considering processing methods when assessing the quality and potential therapeutic effects of Rehmannia glutinosa and its constituents.
Q8: What is the structural characterization of this compound?
A8: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they highlight the use of spectroscopic techniques for its structural elucidation. Techniques like HR-ESI-MS, UV, IR, and NMR (1H–1H COSY, HSQC, HMBC, and NOESY) are commonly employed to determine the structure and stereochemistry of natural products like this compound []. The absolute configuration of this compound, along with Rehmaionosides B and C, and Rehmapicroside, was elucidated using chemical and physicochemical evidence, including the exciton chirality method applied to their allylic benzoyl derivatives [, ].
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